molecular formula C15H24ClNO2 B1424574 3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219976-46-1

3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1424574
CAS RN: 1219976-46-1
M. Wt: 285.81 g/mol
InChI Key: IKFUHXZEMJANEB-UHFFFAOYSA-N
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Description

“3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the formula C15H24ClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is 285.81 . The exact structure is not provided in the sources I found.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” are not specified in the sources I found .

Scientific Research Applications

Synthesis and Structural Properties

  • The study by Tacke et al. (2003) discusses the synthesis of sila-analogues of high-affinity, selective σ ligands, including derivatives with 4-methoxybenzyl, and their pharmacological properties. This work focuses on the synthesis and structural analysis of these compounds (Tacke et al., 2003).

Biological and Pharmacological Activities

  • Research by Rameshkumar et al. (2003) on 2,6-diaryl-3-methyl-4-piperidone derivatives, including 4-methoxybenzyl analogues, provides insights into their biological activities, including analgesic and antifungal properties (Rameshkumar et al., 2003).

Chemical and Material Science Applications

  • Koshetova et al. (2022) synthesized 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine hydrochlorides, including a derivative with p-methoxybenzyliden. This research provides insights into the synthesis and structure of these compounds (Koshetova et al., 2022).

Oxidative Removal Studies

  • Yamaura et al. (1985) explored the oxidative removal of N-(4-methoxybenzyl) group on 2,5-piperazinediones, which is significant in understanding the chemical behavior of such compounds (Yamaura et al., 1985).

Antimicrobial Activity

  • Kariyappa et al. (2016) synthesized ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and investigated its antimicrobial activity. This research is relevant for understanding the potential applications of such compounds in addressing microbial threats (Kariyappa et al., 2016).

Impurity Analysis in Pharmaceutical Compounds

  • Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative. This research is crucial for ensuring the purity and safety of pharmaceutical compounds (Liu et al., 2020).

Safety and Hazards

Specific safety and hazard information for “3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is not provided in the sources I found .

properties

IUPAC Name

3-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-6-4-14(5-7-15)12-18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFUHXZEMJANEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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